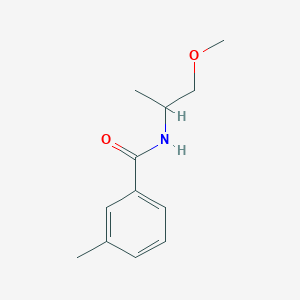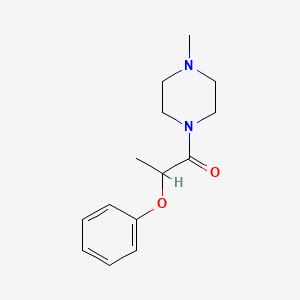
2-ethyl-N-(1-ethylpropyl)hexanamide
Vue d'ensemble
Description
2-ethyl-N-(1-ethylpropyl)hexanamide, also known as AKB48, is a synthetic compound that belongs to the family of synthetic cannabinoids. This compound has gained popularity in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
2-ethyl-N-(1-ethylpropyl)hexanamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of cancer research, this compound has been shown to have anti-cancer properties and can potentially be used as a chemotherapeutic agent. This compound has also been studied for its potential applications in the field of synthetic biology, where it can be used to create novel biosensors and other biotechnological applications.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-N-(1-ethylpropyl)hexanamide is not fully understood. However, it is believed that this compound acts on the cannabinoid receptors in the brain and other parts of the body. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethyl-N-(1-ethylpropyl)hexanamide is its ability to selectively bind to the cannabinoid receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. This compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is its potential for abuse and its legal status in many countries. Researchers must take appropriate precautions when handling this compound and ensure that it is used only for scientific research purposes.
Orientations Futures
There are many potential future directions for 2-ethyl-N-(1-ethylpropyl)hexanamide research. One area of interest is the development of novel drugs based on the structure of this compound. Researchers are also interested in studying the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and neurodegenerative diseases. In addition, researchers are interested in exploring the potential applications of this compound in synthetic biology and biotechnology.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity in scientific research due to its unique properties and potential applications in various fields. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential applications in the fields of neuroscience, cancer research, and synthetic biology. This compound has been shown to have various biochemical and physiological effects, and it has many potential future directions for research.
Propriétés
IUPAC Name |
2-ethyl-N-pentan-3-ylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-5-9-10-11(6-2)13(15)14-12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGFPBCPRGSWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954747.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3954755.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954767.png)

![3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3954795.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954797.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide](/img/structure/B3954805.png)

![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)

![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B3954840.png)